(2-Bromoethyl)(cyclopentyl)sulfane
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Overview
Description
(2-Bromoethyl)(cyclopentyl)sulfane is an organosulfur compound with the molecular formula C7H13BrS and a molecular weight of 209.15 g/mol . This compound is characterized by the presence of a bromoethyl group and a cyclopentyl group attached to a sulfur atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(cyclopentyl)sulfane typically involves the reaction of cyclopentylthiol with 2-bromoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(cyclopentyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the sulfur atom.
Major Products Formed
Substitution Reactions: Products include various substituted ethyl sulfides, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
(2-Bromoethyl)(cyclopentyl)sulfane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(cyclopentyl)sulfane involves the reactivity of the bromoethyl group and the sulfur atom. The bromoethyl group can undergo nucleophilic substitution, while the sulfur atom can participate in redox reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)(cyclohexyl)sulfane: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(2-Bromoethyl)(phenyl)sulfane: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
(2-Bromoethyl)(cyclopentyl)sulfane is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and applications in various chemical reactions .
Properties
Molecular Formula |
C7H13BrS |
---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
2-bromoethylsulfanylcyclopentane |
InChI |
InChI=1S/C7H13BrS/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2 |
InChI Key |
ZHQOOJJPNAFQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SCCBr |
Origin of Product |
United States |
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